molecular formula C18H17FN2O2 B3988945 2-(4-fluorophenyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide

2-(4-fluorophenyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide

Cat. No. B3988945
M. Wt: 312.3 g/mol
InChI Key: CDLXPQOVLAYVAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide, also known as FPOP, is a chemical compound that has been extensively studied in scientific research. FPOP is a derivative of the drug Modafinil, which is used to treat sleep disorders such as narcolepsy and sleep apnea. However, the focus of

Mechanism of Action

2-(4-fluorophenyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide works by reacting with solvent-exposed amino acid residues in proteins. Specifically, this compound targets tyrosine, tryptophan, and histidine residues. This compound reacts with these residues through a hydroxyl radical-mediated oxidation reaction, which leads to the formation of a covalent bond between this compound and the amino acid residue.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on protein structure and function. Studies have shown that this compound labeling does not affect protein stability or enzymatic activity. This compound has also been shown to have minimal effects on cellular viability and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-fluorophenyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide is its fast labeling kinetics. This compound labeling can be achieved in a matter of seconds, making it a useful tool for time-resolved studies. This compound also has a high labeling efficiency, which means that a high percentage of the protein will be labeled. However, this compound labeling is limited to solvent-exposed amino acid residues, which may not be ideal for studying buried or membrane-bound proteins.

Future Directions

There are several future directions for 2-(4-fluorophenyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide research. One area of interest is the development of this compound-based methods for studying protein-protein interactions and protein-ligand interactions. Another area of interest is the development of this compound-based methods for studying protein dynamics and conformational changes. Additionally, there is potential for this compound to be used in drug discovery and development, as it can be used to study the binding of small molecules to proteins.

Scientific Research Applications

2-(4-fluorophenyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide has been studied extensively in scientific research due to its potential as a tool for protein labeling and mass spectrometry. This compound is a fast and efficient labeling reagent that can be used to study protein structure and dynamics. This compound can also be used to study protein-protein interactions and protein-ligand interactions.

properties

IUPAC Name

2-(4-fluorophenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c19-14-5-3-13(4-6-14)12-17(22)20-15-7-9-16(10-8-15)21-11-1-2-18(21)23/h3-10H,1-2,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLXPQOVLAYVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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